molecular formula C13H18ClFN2O B14795484 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14795484
M. Wt: 272.74 g/mol
InChI Key: LLGIYCHIDAZSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is a synthetic organic compound featuring a substituted phenylmethyl group attached to a dimethylbutanamide backbone. Its molecular formula is C₁₃H₁₇ClFN₂O, with a molecular weight of 278.74 g/mol. Key structural elements include:

  • An amide linkage (N-methyl and N-(aryl)methyl substituents), which may influence hydrogen-bonding capacity and bioavailability.

The chloro and fluoro substituents are common in agrochemicals and pharmaceuticals to enhance stability and target affinity .

Properties

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.74 g/mol

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H18ClFN2O/c1-8(2)12(16)13(18)17(3)7-9-10(14)5-4-6-11(9)15/h4-6,8,12H,7,16H2,1-3H3

InChI Key

LLGIYCHIDAZSTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC=C1Cl)F)N

Origin of Product

United States

Preparation Methods

Key Structural Components

From a retrosynthetic perspective, 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide can be dissected into three principal components:

  • A valine-derived backbone (2-amino-3-methylbutanoic acid)
  • A 2-chloro-6-fluorobenzyl group
  • An N-methyl substituent on the amide nitrogen

This analysis suggests multiple potential disconnections, leading to several viable synthetic routes.

Strategic Synthetic Approaches

Three principal strategies emerge for the synthesis of this compound:

  • Protected Amino Acid Coupling : Direct coupling of protected valine with N-methyl-(2-chloro-6-fluorobenzyl)amine
  • Sequential Alkylation-Amidation : Formation of an amide bond followed by N-alkylation
  • Chiral Building Block Approach : Utilization of the natural amino acid (S)-valine as the chiral starting material

Table 1: Comparison of Strategic Approaches

Approach Advantages Disadvantages Stereochemical Control
Protected Amino Acid Coupling Direct, fewer steps Requires pre-formation of secondary amine Preserved from starting material
Sequential Alkylation-Amidation More readily available starting materials More steps, potential side reactions Preserved from starting material
Chiral Building Block Approach High stereochemical purity Cost of chiral starting materials Excellent (>99% ee possible)

Detailed Synthetic Procedures

Method 1: Protected Amino Acid Coupling Approach

This approach utilizes protected (S)-valine as the starting material, maintaining the stereochemical integrity throughout the synthesis. The methodology is adapted from similar N-benzyl amino acid derivatives syntheses:

Procedure:

  • Protection of (S)-valine amino group : (S)-valine is protected using di-tert-butyl dicarbonate (Boc₂O) in a THF/water mixture with sodium hydroxide as the base.
  • Synthesis of N-methyl-(2-chloro-6-fluorobenzyl)amine : This intermediate can be prepared through reductive amination of 2-chloro-6-fluorobenzaldehyde with methylamine, using sodium cyanoborohydride as the reducing agent.
  • Amide coupling : The protected valine is coupled with N-methyl-(2-chloro-6-fluorobenzyl)amine using HATU as the coupling agent and DIPEA as the base in DMF.
  • Deprotection : The Boc protecting group is removed using trifluoroacetic acid in dichloromethane to yield the final product.

Table 2: Reagents and Conditions for Protected Amino Acid Coupling Approach

Step Reagents Conditions Expected Yield (%) References
Amino Protection Boc₂O, NaOH THF/H₂O, 0°C to RT, 4h 90-95
Amine Synthesis 2-chloro-6-fluorobenzaldehyde, methylamine, NaBH₃CN MeOH, RT, 12h, pH 6-7 75-85
Amide Coupling HATU, DIPEA DMF, 0°C to RT, 12h 70-80
Deprotection TFA DCM, 0°C to RT, 2h 85-90

Method 2: Sequential N-Alkylation Approach

This method involves amide formation followed by N-alkylation, based on approaches described for similar compounds:

Procedure:

  • Protection and activation of (S)-valine : (S)-valine is protected and activated as described in Method 1.
  • Amide formation with methylamine : The protected valine is coupled with methylamine using PyBOP as the coupling agent.
  • N-alkylation : The resulting secondary amide is alkylated with 2-chloro-6-fluorobenzyl bromide using potassium carbonate as the base in DMF.
  • Deprotection : The protecting group is removed using hydrochloric acid in dioxane to yield the target compound.

Table 3: Reagents and Conditions for Sequential N-Alkylation Approach

Step Reagents Conditions Expected Yield (%) References
Protection Boc₂O, NaOH THF/H₂O, 0°C to RT, 4h 90-95
Amide Formation Methylamine, PyBOP, DIPEA DMF, RT, 6h 75-85
N-Alkylation 2-chloro-6-fluorobenzyl bromide, K₂CO₃ DMF, 60°C, 12h 65-75
Deprotection HCl Dioxane, RT, 4h 85-95

Method 3: Chiral Building Block Approach using N-Protected (S)-Valine

This method focuses on maintaining high stereochemical purity by using (S)-valine as the chiral building block:

Procedure:

  • Synthesis of N-Cbz-(S)-valine : (S)-valine is protected with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
  • Activation and coupling : The protected amino acid is activated with N,N'-carbonyldiimidazole (CDI) and coupled with N-methyl-(2-chloro-6-fluorobenzyl)amine.
  • Deprotection : The Cbz protecting group is removed through hydrogenation using palladium on carbon as the catalyst.

Table 4: Reagents and Conditions for Chiral Building Block Approach

Step Reagents Conditions Expected Yield (%) References
N-Protection Cbz-Cl, NaHCO₃ H₂O/acetone, 0°C to RT, 4h 85-90
Activation and Coupling CDI, N-methyl-(2-chloro-6-fluorobenzyl)amine THF, RT to 50°C, 8h 70-80
Deprotection H₂, Pd/C (10%) MeOH or EtOAc, RT, 4h, 1 atm 85-95

Optimization of Reaction Parameters

Amide Coupling Optimization

The amide coupling step is critical for achieving high yields and stereochemical purity. Various coupling agents and conditions can be optimized based on the specific requirements:

Table 5: Optimization of Amide Coupling Conditions

Coupling Agent Base Solvent Temperature (°C) Time (h) Relative Efficiency References
EDC/HOBt DIPEA DCM 0 to RT 12 ++
HATU DIPEA DMF 0 to RT 8 +++
PyBOP TEA DMF RT 6 ++
TBTU NMM DCM 0 to RT 10 +
CDI - THF RT to 50 8 +

The choice of coupling agent significantly impacts reaction efficiency. HATU typically provides superior results but at higher cost, while EDC/HOBt offers a good balance between cost and efficiency.

N-Alkylation Optimization

For methods involving N-alkylation steps, the following parameters can be optimized:

Table 6: Optimization of N-Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Relative Efficiency References
K₂CO₃ DMF 60 12 ++
Cs₂CO₃ DMF 40 8 +++
NaH THF 0 to RT 6 +
DBU MeCN RT 24 +

Cesium carbonate generally provides superior results due to its higher solubility in organic solvents, though at increased cost compared to potassium carbonate.

Stereochemical Considerations

Maintaining stereochemical purity is crucial for this compound. Studies on similar compounds indicate that:

  • Direct coupling methods preserve the stereochemistry of the starting amino acid
  • Basic conditions during N-alkylation can cause partial racemization in some cases
  • Shorter reaction times and lower temperatures generally help preserve stereochemical integrity

Table 7: Factors Affecting Stereochemical Purity

Factor Impact on Stereochemical Purity Mitigation Strategy References
Temperature Higher temperatures increase racemization risk Keep reactions below 60°C when possible
Base Strength Stronger bases increase racemization risk Use mild bases like K₂CO₃ rather than NaH
Reaction Time Extended times can lead to racemization Monitor reaction completion carefully
Protecting Group Some groups provide better stereochemical stability Cbz often superior to Boc for maintaining stereochemistry

Purification and Characterization

Purification Methods

Based on documented approaches for similar compounds, several purification methods can be employed:

Table 8: Purification Methods for this compound

Method Conditions Advantages Limitations References
Column Chromatography Hexanes/EtOAc (3:2 to 1:1) High purity Time-consuming, solvent usage
Recrystallization MeOH/water or EtOAc/hexanes Simple setup, high purity Yield loss
Acid-Base Extraction pH adjustment between 2-12 Exploits amine functionality Multiple steps
Preparative HPLC C18 column, MeCN/water gradient Highest purity Equipment cost, scale limitations

Analytical Characterization

For proper characterization of this compound, the following analytical methods are recommended based on similar compounds:

Table 9: Recommended Characterization Methods

Analytical Method Expected Observations Purpose References
¹H NMR (400 MHz, CDCl₃) δ 7.10-7.30 (m, 3H, aromatic), 4.40-4.60 (s, 2H, benzyl CH₂), 3.10-3.30 (d, 1H, CH), 2.90-3.10 (s, 3H, N-CH₃), 1.80-2.00 (m, 1H, CH(CH₃)₂), 1.40-1.60 (s, 2H, NH₂), 0.90-1.10 (dd, 6H, CH(CH₃)₂) Structure confirmation
¹³C NMR (100 MHz, CDCl₃) δ 172-175 (C=O), 155-165 (C-F), 130-140 (aromatic carbons), 50-55 (CH), 45-50 (benzyl CH₂), 30-35 (N-CH₃), 25-30 (CH(CH₃)₂), 15-20 (CH(CH₃)₂) Carbon framework verification
Mass Spectrometry m/z 273 [M+H]⁺ Molecular weight confirmation
Optical Rotation [α]D = -15 to -25° (c = 1, MeOH) Enantiomeric purity
Chiral HPLC Comparison with racemic standard Enantiomeric excess determination
FTIR 3300-3400 cm⁻¹ (NH₂), 1630-1650 cm⁻¹ (C=O) Functional group verification

Scale-up Considerations

For scaling the synthesis from laboratory to industrial scale, several modifications should be considered:

Table 10: Scale-up Considerations for Different Synthetic Approaches

Aspect Laboratory Scale Industrial Scale Modifications References
Protecting Group Boc or Cbz More economical options (e.g., formyl)
Coupling Agents HATU, PyBOP More economical alternatives (e.g., carbodiimides)
Purification Column chromatography Crystallization, continuous extraction
Solvents DMF, THF Greener alternatives (e.g., 2-MeTHF, EtOAc)
Reaction Control TLC monitoring In-line process analytical technology
Safety Small quantities Hazard assessment for exothermic steps

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorofluorophenyl group can be reduced to form a more saturated compound.

    Substitution: The chlorine atom in the chlorofluorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted compounds.

Scientific Research Applications

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Halogen Substitution Patterns

  • The target compound’s 2-chloro-6-fluorophenyl group contrasts with 4-chloro-2-phenyl in 3-chloro-N-phenyl-phthalimide (). Ortho-substitution (2,6 positions) may sterically hinder metabolic oxidation, enhancing half-life compared to para-substituted analogs .
  • Fluorine in the target compound improves electronegativity and metabolic stability versus purely chlorinated analogs (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide) .

Backbone and Functional Group Variations

  • The thioxomethyl group in the compound introduces sulfur, which may confer redox activity or metal chelation properties absent in the target compound .

Biological Activity

The compound 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is of significant interest in pharmacological research due to its potential therapeutic applications, particularly in oncology and other disease areas. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula C12H15ClFN1\text{Chemical Formula C}_{12}\text{H}_{15}\text{ClF}\text{N}_1

This structure features a chloro-fluorophenyl moiety that is critical for its biological activity. The presence of the amino group and the dimethylbutanamide side chain contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of AKT activity . AKT (Protein Kinase B) is a pivotal signaling molecule involved in cell proliferation and survival pathways. Inhibition of AKT has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Activity

1. Antitumor Effects

  • In vitro Studies: The compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibition of cell growth in solid tumors.
  • In vivo Studies: Animal models demonstrate that treatment with this compound leads to reduced tumor burden and improved survival rates compared to control groups .

2. Anti-inflammatory Properties

  • The compound has shown promise in treating inflammatory conditions such as arthritis by modulating immune responses through AKT pathway inhibition. This mechanism helps reduce cytokine production and inflammation markers .

Case Studies

Case Study 1: Cancer Treatment
In a preclinical study involving human tumor xenografts, administration of this compound resulted in a tumor growth inhibition rate exceeding 50% compared to untreated controls. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Arthritis Management
Another investigation focused on the compound's effects on animal models of arthritis. Results indicated a significant reduction in joint swelling and pain scores, correlating with decreased levels of inflammatory mediators such as TNF-alpha and IL-6 .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that the compound can be administered orally or parenterally, with peak plasma concentrations achieved within hours post-administration .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth; induces apoptosis ,
Anti-inflammatoryReduces cytokine levels; alleviates symptoms
PharmacokineticsModerate bioavailability; effective delivery

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide, and how can reaction yields be improved using statistical experimental design?

  • Methodological Answer : Multi-step synthesis often faces challenges in low yields, as seen in analogous amide derivatives (e.g., 2-5% yields in AZD8931 synthesis) . To optimize, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical tools like response surface methodology (RSM) can identify critical factors and interactions, minimizing trial-and-error approaches . For example, fractional factorial designs reduce the number of experiments while capturing key variables affecting yield and purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C for backbone confirmation), FT-IR (amide bond validation), and high-resolution mass spectrometry (HR-MS) for molecular weight verification . For purity assessment, use reverse-phase HPLC with UV detection (λ ~250–280 nm for aromatic/amide absorption) and GC-MS to detect volatile byproducts. Cross-validate results with elemental analysis to ensure stoichiometric consistency.

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution at reactive sites (e.g., the chloro-fluorophenyl group) to predict hydrolysis or oxidation susceptibility . Pair this with molecular dynamics simulations to assess conformational stability in solvents like DMSO or water. Software suites (e.g., Gaussian, ORCA) enable thermodynamic parameter estimation (ΔG, activation barriers) for reaction feasibility . Validate predictions with kinetic experiments under controlled pH/temperature.

Q. What strategies are recommended for resolving contradictions in bioactivity data across different in vitro and in vivo models for this compound?

  • Methodological Answer : Contradictions may arise from model-specific pharmacokinetics or off-target effects. Conduct meta-analysis of dose-response curves across studies, adjusting for variables like cell line specificity or metabolic clearance rates . Use comparative structural analysis (e.g., aligning with bistramide A or acetaminophen derivatives) to identify functional groups influencing bioactivity divergence . Validate hypotheses via knockout/knock-in models or isotopic labeling to trace metabolite pathways.

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups responsible for observed biological activity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing chlorine with bromine, modifying the methylbutanamide chain). Test analogs in high-throughput screening assays (e.g., enzyme inhibition, cytotoxicity). Use 3D-QSAR models (e.g., CoMFA, CoMSIA) to map steric/electrostatic contributions to activity . Cross-reference with crystallographic data (if available) to confirm binding modes.

Q. What advanced purification techniques (e.g., membrane separation, chromatography) are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : For polar byproducts, employ size-exclusion chromatography or membrane ultrafiltration (MWCO ~1–3 kDa) to separate based on molecular weight . For enantiomeric purity, use chiral stationary phase HPLC (e.g., cellulose-based columns). Optimize solvent systems via DoE to balance resolution and throughput .

Data Management and Reproducibility

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and computational inputs/outputs in public repositories (e.g., PubChem, Zenodo) . Use electronic lab notebooks (ELNs) with version control to track protocol modifications. For bioassays, follow MIAME or ARRIVE guidelines to standardize reporting .

Theoretical and Mechanistic Insights

Q. What theoretical frameworks guide the mechanistic analysis of this compound’s interactions with biological targets?

  • Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to receptors like GPCRs or kinases . Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For reaction mechanisms, use Marcus theory to analyze electron transfer kinetics or Hammett plots to correlate substituent effects with reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.